
PD 146176
Descripción general
Descripción
Aplicaciones Científicas De Investigación
In Vitro Studies
2.1 Effects on Cell Lines
Research has demonstrated that PD-146176 influences various cell types, particularly in cancer and endothelial cells:
- B16F10 Melanoma Cells : PD-146176 induced cell cycle arrest in the G1 phase, leading to a decrease in cell proliferation. The compound's effects were comparable to those observed with other known 15-LOX inhibitors .
- Endothelial Cells : In studies involving EA.hy926 endothelial cells, PD-146176 altered oxylipin production and modulated signaling pathways associated with endothelial function. The compound was found to upregulate p38 MAPK and PPARα while downregulating Akt, indicating a complex interaction with cellular signaling mechanisms .
2.2 Cytotoxicity and Proliferation
In vitro assessments have shown that selective LOX inhibitors, including PD-146176, possess superior cytotoxic efficacy compared to COX inhibitors against certain cancer cell lines. The compound's ability to induce morphological changes and cell cycle alterations highlights its potential as an anticancer agent .
In Vivo Applications
3.1 Neuroprotection and Inflammatory Disorders
PD-146176 has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It has shown promise in mitigating symptoms associated with Alzheimer's disease by affecting pathways related to oxidative stress and inflammation .
3.2 Stroke Models
Animal studies have suggested that PD-146176 may reduce infarct size in stroke models by targeting 15-LOX pathways, indicating its potential therapeutic applications in cerebrovascular diseases .
Comparative Analysis of Inhibitory Potency
The following table summarizes the inhibitory potency of PD-146176 compared to other known 15-LOX inhibitors:
Case Studies
5.1 Study on Endothelial Function
A study examining the effects of PD-146176 on endothelial cells revealed that treatment led to significant changes in oxylipin profiles, suggesting a role for this compound in modulating vascular inflammation .
5.2 Neuroprotective Effects in Alzheimer’s Disease Models
In a model simulating Alzheimer's disease pathology, PD-146176 demonstrated a capacity to alleviate neuroinflammation and protect neuronal integrity, underscoring its potential as a therapeutic agent for neurodegenerative disorders .
Mecanismo De Acción
NSC168807 ejerce sus efectos inhibiendo la 15-lipooxigenasa, una enzima que cataliza la oxigenación de ácidos grasos poliinsaturados para producir moléculas de señalización lipídica . La inhibición de la 15-lipooxigenasa por NSC168807 conduce a una reducción en la producción de estas moléculas de señalización, que están involucradas en varios procesos celulares, incluida la inflamación y la proliferación celular .
Los objetivos moleculares de NSC168807 incluyen el sitio activo de la 15-lipooxigenasa, donde se une y evita que la enzima catalice su reacción . Esta inhibición también estimula la autofagia, un proceso que ayuda en la degradación y el reciclaje de los componentes celulares, reduciendo así el deterioro cognitivo y la amiloidosis cerebral en enfermedades neurodegenerativas .
Análisis Bioquímico
Biochemical Properties
PD 146176 is a specific, non-competitive inhibitor of 15-lipoxygenase (15-LOX) with a Ki value of 197 nM and an IC50 value of 0.54 μM in rabbit reticulocytes . It does not affect other lipoxygenases such as 5-LOX and 12-LOX, nor does it impact cyclooxygenases COX-1 and COX-2 . This compound interacts with the 15-LOX enzyme, blocking its activity and thereby inhibiting the synthesis of eicosanoids, which are signaling molecules involved in inflammation and other cellular processes .
Cellular Effects
This compound has been shown to exert significant effects on various cell types. In melanoma cells, it induces cell cycle arrest in the G1 phase and increases caspase 3/7 activity, leading to apoptosis . Additionally, this compound stimulates autophagy in aged triple transgenic mice, reversing cognitive impairment, brain amyloidosis, and tau pathology . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound inhibits the 15-LOX enzyme, preventing the formation of neuroprotectin D1 (NPD1) and other eicosanoids . This inhibition reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases and atherosclerosis . This compound also promotes autophagy, a cellular process that degrades and recycles damaged organelles and proteins, thereby maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over extended periods. In vitro studies have shown that the compound maintains its inhibitory effects on 15-LOX activity over time . In vivo studies in aged triple transgenic mice have revealed that this compound can reverse cognitive impairment and reduce amyloid beta levels and tau pathology after 12 weeks of treatment . These findings suggest that this compound has long-term beneficial effects on cellular function and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In triple transgenic mice, a dosage of 80 mg/kg administered over 12 weeks significantly reduced amyloid beta levels, tau pathology, and increased synaptic integrity and autophagy activation . Higher doses may lead to adverse effects, and the optimal dosage must be carefully determined to balance efficacy and safety.
Metabolic Pathways
This compound is involved in the metabolic pathways related to eicosanoid synthesis. By inhibiting 15-LOX, it reduces the production of pro-inflammatory eicosanoids and promotes the formation of anti-inflammatory lipid mediators . This modulation of metabolic pathways helps in reducing oxidative stress and inflammation, contributing to its therapeutic potential in neurodegenerative diseases and atherosclerosis.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its lipophilic nature . It accumulates in tissues where 15-LOX is highly expressed, such as the brain and arterial walls . This selective distribution enhances its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
This compound localizes to specific subcellular compartments where 15-LOX is active, such as the cytoplasm and peroxisomes . This localization is crucial for its inhibitory action on 15-LOX and its subsequent effects on eicosanoid synthesis and autophagy. The compound’s ability to target these compartments ensures its effectiveness in modulating cellular processes and maintaining cellular homeostasis.
Métodos De Preparación
La síntesis de NSC168807 involucra varios pasos, comenzando con materiales de partida disponibles comercialmente. La ruta sintética generalmente incluye la formación de la estructura central a través de una serie de reacciones de condensación y ciclización. Las condiciones de reacción a menudo involucran el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con el producto final siendo purificado mediante recristalización o cromatografía .
Los métodos de producción industrial para NSC168807 no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
NSC168807 experimenta varias reacciones químicas, principalmente centradas en su interacción con la 15-lipooxigenasa. El compuesto actúa como un inhibidor no competitivo, uniéndose a la enzima y previniendo su actividad . Los reactivos comunes utilizados en estas reacciones incluyen DMSO y etanol, que se utilizan para disolver el compuesto para estudios in vitro e in vivo .
El principal producto formado a partir de la inhibición de la 15-lipooxigenasa por NSC168807 es la reducción de la producción de moléculas de señalización lipídica, como el 13-HODE (ácido 13-hidroxi-octadecadienoico) .
Comparación Con Compuestos Similares
NSC168807 es único en su potente inhibición de la 15-lipooxigenasa en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
PD020184: Otro inhibidor de la 15-lipooxigenasa, pero con diferentes propiedades de unión y eficacia.
NSC168807 destaca por su alta potencia y especificidad para la 15-lipooxigenasa, lo que lo convierte en una herramienta valiosa en la investigación científica y en potenciales aplicaciones terapéuticas .
Actividad Biológica
PD 146176 is a selective, non-competitive inhibitor of 15-lipoxygenase (15-LOX), a key enzyme involved in the metabolism of arachidonic acid, leading to the production of leukotrienes and other bioactive lipids. This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and atherogenesis.
- Chemical Name : 6,11-Dihydrobenzothiopyrano[4,3-b]indole
- Molecular Formula : C₁₅H₁₁N₁S
- Purity : ≥98%
- Ki Value : 197 nM for 15-LOX inhibition
- IC50 Values :
This compound exhibits high specificity for 15-LOX, showing no significant inhibitory effects on other lipoxygenases such as 5-LOX and 12-LOX, nor on cyclooxygenases COX-1 or COX-2. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce cell cycle arrest in various cancer cell lines, notably B16F10 melanoma cells. The compound leads to a significant decrease in the number of cells in the S and G2/M phases while increasing the percentage of cells in the G1 phase. These effects are observed at both low and high concentrations of this compound .
Study | Cell Line | IC50 (μM) | Mechanism Observed |
---|---|---|---|
B16F10 | ~3.81 | Cell cycle arrest in G1 | |
Rabbit reticulocytes | 0.54 | Inhibition of leukotriene synthesis |
In Vivo Studies
In vivo experiments have indicated that this compound can prevent atherogenesis through the regulation of monocyte-macrophage enrichment. This suggests its potential role in cardiovascular diseases where inflammation plays a critical part .
Case Studies
A notable case study involved the use of this compound in examining its effects on macrophage activation. The compound was shown to significantly reduce nitric oxide (NO) production and lipid peroxidation in macrophages stimulated with lipopolysaccharide (LPS), indicating its anti-inflammatory properties .
Summary of Findings from Case Studies
Case Study Focus | Outcome |
---|---|
Macrophage Activation | Reduced NO production and lipid peroxidation |
Atherogenesis Prevention | Regulation of monocyte-macrophage enrichment |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its indole core can significantly influence its potency against 15-LOX. Compounds with similar structures have been developed, demonstrating varying degrees of inhibitory activity, with some showing IC50 values as low as 21 nM .
Propiedades
IUPAC Name |
6,11-dihydrothiochromeno[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOOPZVQMLHPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961205 | |
Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4079-26-9 | |
Record name | PD 146176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,3-b]indole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-146176 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K2QDA6F3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PD146176?
A1: PD146176 is a highly selective inhibitor of arachidonate 15-lipoxygenase (ALOX15), particularly the 15-lipoxygenase-1 (15-LOX-1) isoform. [, , , , , ]
Q2: How does PD146176 affect the ALOX15 pathway?
A2: By inhibiting ALOX15, PD146176 reduces the production of 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-S-hydroxyoctadecadienoic acid (13-HODE), key metabolites of arachidonic acid and linoleic acid, respectively. [, , , , ]
Q3: What are the downstream effects of ALOX15 inhibition by PD146176?
A3: The effects are diverse and depend on the cell type and context. Some observed effects include:
- Reduced oxidative stress and lipid peroxidation in human spermatozoa: This suggests a potential role in addressing male infertility linked to oxidative stress. []
- Modulation of inflammatory responses in various models: This includes influencing macrophage phenotype in a murine model of ureteral obstruction [] and decreasing tumor necrosis factor-alpha and 15-HETE production in sulfur mustard-induced cell death. []
- Impact on amyloid beta precursor protein (APP) metabolism: PD146176 was shown to reduce Aβ formation by modulating the BACE proteolytic cascade, highlighting potential in Alzheimer’s disease research. [, ]
Q4: Are there any paradoxical effects observed with PD146176 on eicosanoid biosynthesis?
A4: Yes, short-term incubations with PD146176 in the B16F10 mouse melanoma cell line have shown paradoxical effects on eicosanoid biosynthesis, warranting further investigation. []
Q5: What is the molecular formula and weight of PD146176?
A5: The molecular formula of PD146176 is C16H11NS and its molecular weight is 253.34 g/mol. []
Q6: Is there information available on the material compatibility and stability of PD146176 under various conditions?
A6: Current research primarily focuses on PD146176's biological activity. More detailed studies are needed to assess its material compatibility, stability under various conditions, and suitability for specific applications.
Q7: Does PD146176 exhibit any catalytic properties?
A7: PD146176 is primarily recognized as an enzyme inhibitor. Its catalytic properties, if any, require further investigation.
Q8: Have computational methods been employed to study PD146176?
A8: While computational studies are not extensively reported in the provided research, they represent a valuable avenue for exploring PD146176's interactions with ALOX15 and potentially guiding the design of more potent and selective inhibitors.
Q9: What is known about the stability and formulation strategies for PD146176?
A9: Research primarily focuses on PD146176's in vitro and in vivo activity. Further studies are needed to assess its stability under various conditions and develop optimal formulations to improve its stability, solubility, and bioavailability for potential therapeutic applications.
Q10: What in vitro models have been used to investigate the efficacy of PD146176?
A10: Several in vitro models have been employed, including:
- Human spermatozoa exposed to oxidative stress []
- Mouse melanoma cell line B16F10 []
- Human colon cancer HCA-7 cells []
- Mouse colon cancer MC38 cells []
- Human prostate cancer cell line PC-3 []
- Rheumatoid arthritis synovial fibroblasts (RASF) []
- Human bronchial epithelial cells []
- Murine RAW 264.7 cells and peritoneal macrophages []
- CHO and N2A cells expressing human amyloid beta precursor protein (APP) [, ]
Q11: What in vivo models have been used to study PD146176?
A11: In vivo studies have been conducted in:
- Mouse model of unilateral ureteral obstruction []
- Athymic nude mice bearing human prostate cancer xenografts []
- Adjuvant-induced arthritis model in mice []
- Rat models of gastric protection and ischemia-reperfusion-induced gastric mucosal damage [, ]
- Mouse model of respiratory syncytial virus (RSV) infection []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.